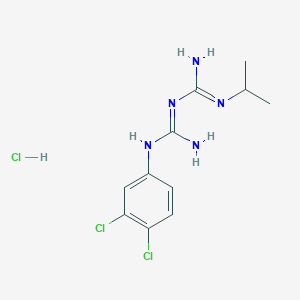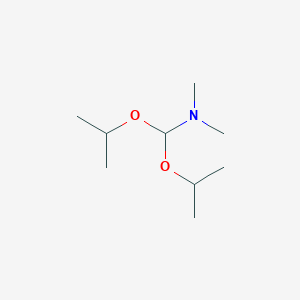
Chlorproguanil hydrochloride
概要
説明
Chlorproguanil hydrochloride is an antimalarial drug that has been studied extensively for its potential in treating malaria. It is a dichloro-derivative of chloroguanide and has been used in combination therapies to combat drug-resistant strains of malaria . Despite its promise, the development of this compound was halted due to safety concerns, particularly its association with haemolytic anaemia in individuals with glucose-6-phosphate dehydrogenase deficiency .
準備方法
Synthetic Routes and Reaction Conditions: Chlorproguanil hydrochloride is synthesized through a series of chemical reactions involving the chlorination of proguanil. The process typically involves the following steps:
Chlorination: Proguanil is chlorinated to introduce chlorine atoms at specific positions on the aromatic ring.
Hydrochloride Formation: The chlorinated product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
化学反応の分析
反応の種類: クロルプログアニル塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、クロルプログアニル塩酸塩をその還元型に変換することができます。
置換: 化合物中の塩素原子は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核試薬が置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は塩素化キノンを生成する可能性があり、還元はアミンを生成する可能性があります .
4. 科学研究の応用
クロルプログアニル塩酸塩は、さまざまな分野での応用について広く研究されてきました。
化学: これは、ジクロロベンゼンとその誘導体の反応性を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、特に薬剤耐性機構の理解において、マラリア原虫の研究に使用されています。
医学: クロルプログアニル塩酸塩は、マラリア治療のための併用療法の可能性について調査されてきました。
科学的研究の応用
Chlorproguanil hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the reactivity of dichlorobenzenes and their derivatives.
Biology: The compound is used in research on malaria parasites, particularly in understanding drug resistance mechanisms.
Medicine: this compound has been investigated for its potential in combination therapies for malaria treatment.
Industry: It is used in the development of antimalarial drugs and in the synthesis of related compounds.
作用機序
クロルプログアニル塩酸塩は、マラリア原虫の酵素ジヒドロ葉酸レダクターゼを阻害することによって、抗マラリア効果を発揮します。 この酵素は、DNA複製と細胞分裂に不可欠なプリンとピリミジンの合成に不可欠です。 この酵素を阻害することで、クロルプログアニル塩酸塩は、寄生虫が宿主内で増殖し、拡散するのを防ぎます .
6. 類似の化合物との比較
クロルプログアニル塩酸塩は、アトバクオンなどの他の抗マラリア薬と併用されるプログアニルなど、抗葉酸系抗マラリア薬の一種です。
プログアニル: 構造と機能が似ており、プログアニルは、アトバクオンなどの他の抗マラリア薬と併用されることがよくあります。
ピリメタミン: もう1つの抗葉酸であるピリメタミンは、マラリア治療のためにスルファドキシンと併用されます。
トリメトプリム: 主に抗菌剤として使用されますが、トリメトプリムは、ジヒドロ葉酸レダクターゼを阻害する同様の作用機序を共有しています。
独自性: クロルプログアニル塩酸塩は、特定のマラリア株に対する効力を高めるジクロロ置換のため、ユニークです。 その開発は、安全性上の懸念によって制限されました。これは、現在も使用されている他の抗葉酸とは異なります .
類似化合物との比較
Chlorproguanil hydrochloride is part of the antifolate class of antimalarial drugs, which also includes:
Proguanil: Similar in structure and function, proguanil is often used in combination with other antimalarials like atovaquone.
Pyrimethamine: Another antifolate, pyrimethamine is used in combination with sulfadoxine for malaria treatment.
Trimethoprim: Although primarily used as an antibacterial, trimethoprim shares a similar mechanism of action by inhibiting dihydrofolate reductase.
Uniqueness: this compound is unique due to its dichloro-substitution, which enhances its potency against certain strains of malaria. its development was limited by safety concerns, distinguishing it from other antifolates that are still in use .
特性
IUPAC Name |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMILFDDBKCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
537-21-3 (Parent) | |
| Record name | Chlorproguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00892386 | |
| Record name | Chlorproguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-93-0 | |
| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorproguanil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorproguanil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dichlorophenyl)-5-isopropylbiguanide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROGUANIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T04V14CU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















